(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate
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Overview
Description
“(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate” is a chemical compound with a complex structure. Let’s break it down:
- The core structure consists of a benzodioxole ring (also known as 1,3-benzodioxole or 1,3-dioxole) fused to a phenylacetate moiety.
- The benzodioxole ring contains two oxygen atoms in a heterocyclic arrangement, contributing to its aromatic character.
- The phenylacetate group consists of a phenyl ring attached to an acetate functional group.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedel-Crafts Acylation
- Benzodioxole can be acylated using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (such as aluminum chloride or ferric chloride).
- The resulting benzodioxole acyl derivative can then be reacted with diphenylmethane to form the target compound.
-
Esterification
- Starting with 2,2-diphenylacetic acid, esterification can be carried out using methanol and a strong acid (e.g., sulfuric acid).
- The resulting ester is “(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate.”
Industrial Production
The industrial production of this compound involves scaling up the synthetic methods described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactivity
Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the phenylacetate moiety can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the benzodioxole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, halides) can be employed.
Major Products
The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acids, while reduction leads to alcohols.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., antitumor, antimicrobial).
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
Methyl 2,2-diphenylacetate: Lacks the benzodioxole ring.
Benzodioxole derivatives: May lack the phenylacetate moiety.
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H18O4/c23-22(24-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2 |
InChI Key |
DNCOFTSPUYEXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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